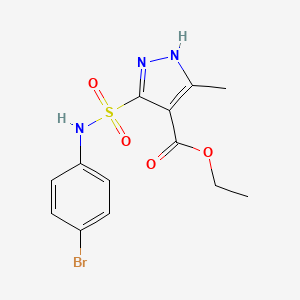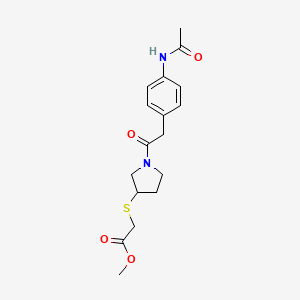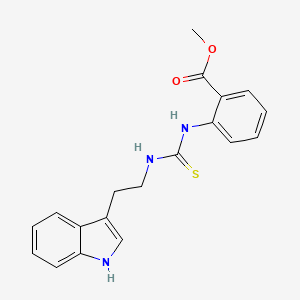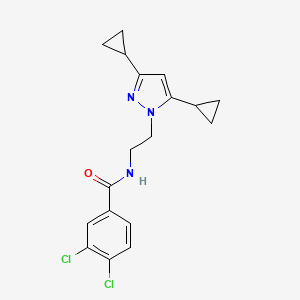
ethyl 5-(N-(4-bromophenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “ethyl 5-(N-(4-bromophenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with an ethyl carboxylate group, a sulfamoyl group attached to a bromophenyl group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. Additionally, the compound contains a sulfamoyl group attached to a bromophenyl group, a methyl group, and an ethyl carboxylate group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For instance, the bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions . The sulfamoyl group might also participate in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfamoyl and carboxylate groups could impact its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
1. Synthetic Applications in Organic Chemistry
- Aryl radical building blocks like 2-(2-Bromophenyl)ethyl groups, which are structurally related to the compound of interest, have been utilized in radical cyclization reactions to synthesize heterocycles. These cyclizations yield new 6-membered rings attached to azoles, demonstrating the compound's relevance in the synthesis of complex organic molecules (Allin et al., 2005).
2. Corrosion Inhibition
- Pyrazole derivatives have been investigated as corrosion inhibitors for mild steel, which is useful in industrial applications like pickling processes. Studies show that these compounds exhibit high efficiency in protecting metal surfaces (Dohare et al., 2017).
3. Structural and Spectral Analysis
- Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound similar to the one , has been synthesized and its structure analyzed using various techniques like X-ray crystallography and density functional theory. This indicates the compound's relevance in structural chemistry (Viveka et al., 2016).
4. Synthesis of Novel Heterocyclic Compounds
- Efforts have been made to synthesize new heterocyclic compounds containing a sulfonamido moiety, with potential applications as antibacterial agents. This shows the compound's role in the development of new pharmaceuticals (Azab et al., 2013).
5. Synthesis of Analgesic and Anti-Inflammatory Agents
- Research on derivatives of pyrazole-4-carboxylic acid for their potential as analgesic and anti-inflammatory agents highlights another pharmaceutical application of these compounds (Gokulan et al., 2012).
6. Synthesis of Fluorescent Molecules
- Pyrazole derivatives have been synthesized for applications as novel fluorescent molecules, indicating their potential use in imaging and diagnostic techniques (Wu et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 3-[(4-bromophenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O4S/c1-3-21-13(18)11-8(2)15-16-12(11)22(19,20)17-10-6-4-9(14)5-7-10/h4-7,17H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNBHFNWXYBION-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)NC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(N-(4-bromophenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2973318.png)
![(3-Fluoropyridin-4-yl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2973320.png)


